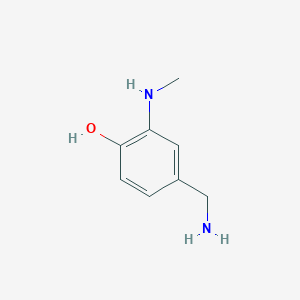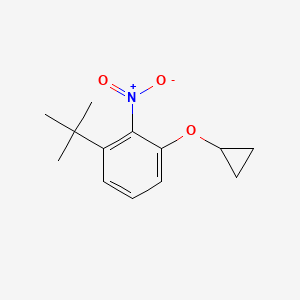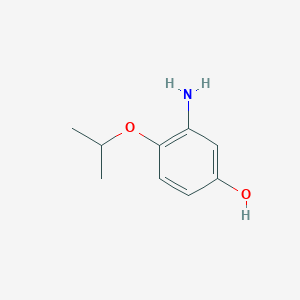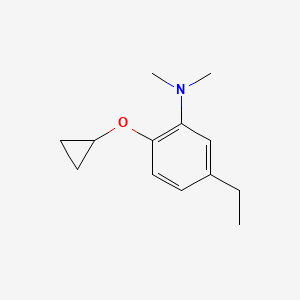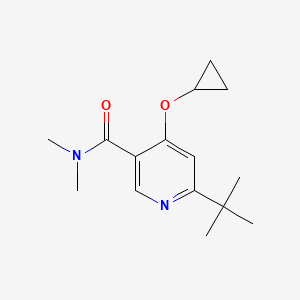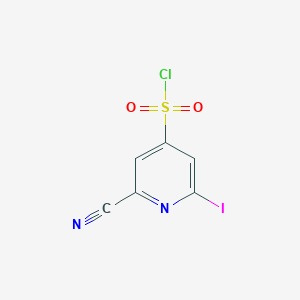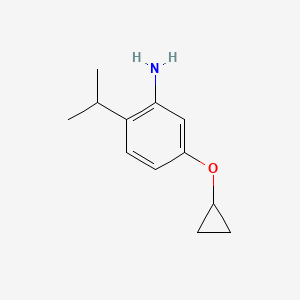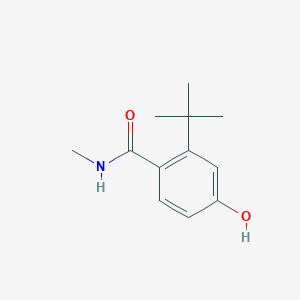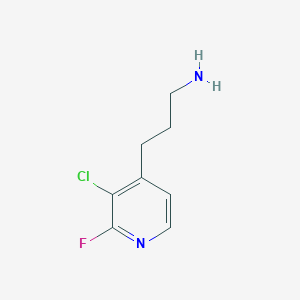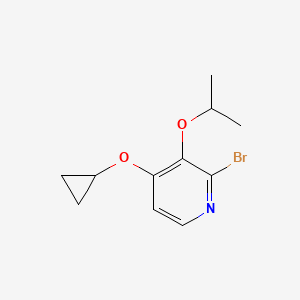
2-Bromo-4-cyclopropoxy-3-isopropoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-cyclopropoxy-3-isopropoxypyridine is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . This compound is notable for its unique structure, which includes a bromine atom, a cyclopropoxy group, and an isopropoxy group attached to a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromo-4-methylpyridine as a starting material, which undergoes a series of reactions to introduce the desired substituents . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of more efficient catalysts can be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-cyclopropoxy-3-isopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds .
Applications De Recherche Scientifique
2-Bromo-4-cyclopropoxy-3-isopropoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-cyclopropoxy-3-isopropoxypyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methylpyridine: A precursor in the synthesis of 2-Bromo-4-cyclopropoxy-3-isopropoxypyridine.
4-Bromo-3-cyclopropoxy-2-isopropoxypyridine: A structural isomer with similar properties.
Uniqueness
This compound is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H14BrNO2 |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
2-bromo-4-cyclopropyloxy-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)14-10-9(15-8-3-4-8)5-6-13-11(10)12/h5-8H,3-4H2,1-2H3 |
Clé InChI |
QFORXHNKPNBLLK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CN=C1Br)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



